molecular formula C15H12N2O4 B2880234 6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1011389-03-9

6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2880234
CAS No.: 1011389-03-9
M. Wt: 284.271
InChI Key: SKQFCUWDGACFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The molecule also contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom. The presence of a carboxylic acid group (-COOH) suggests that this compound may have acidic properties .

Scientific Research Applications

Structural Analysis and Synthesis Techniques

X-ray Powder Diffraction Data and Synthesis of Anticoagulant Intermediates

Qing Wang et al. (2017) reported on the X-ray powder diffraction data for a compound related to anticoagulant synthesis, highlighting the importance of structural analysis in the development of pharmaceuticals. Their research demonstrates the utility of X-ray diffraction in confirming compound purity and structure, which could be applied to the analysis of 6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid for potential pharmaceutical applications (Qing Wang et al., 2017).

Electrochemical Behavior of Isoxazolopyridine Derivatives

The electrochemical properties of unsymmetrical dihydropyridine derivatives were studied by J. David et al. (1995), which could be relevant for understanding the electrochemical applications of isoxazolopyridine derivatives. Their work on the reduction and oxidation processes in a protic medium could inform similar studies on this compound, especially in the context of developing electrochemical sensors or organic electronic materials (J. David et al., 1995).

Synthesis of Functionalized Isoxazoles

The work by J. G. Ruano et al. (2005) on synthesizing highly functionalized isoxazoles provides a methodological foundation for creating derivatives of isoxazolopyridines. Their approach to synthesizing complex isoxazole derivatives offers insights into potential synthetic routes and functionalization strategies for this compound, which may be valuable for developing new materials or drugs (J. G. Ruano et al., 2005).

Properties

IUPAC Name

6-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-8-13-11(15(18)19)7-12(16-14(13)21-17-8)9-4-3-5-10(6-9)20-2/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQFCUWDGACFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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